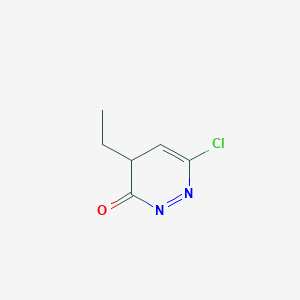
4-Isopropyl-2-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by the presence of an isopropyl group at the 4-position and a vinyl group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-vinylpyridine typically involves the alkylation of 2-vinylpyridine with isopropyl halides under basic conditions. One common method is the reaction of 2-vinylpyridine with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
4-Isopropyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of 4-isopropyl-2-vinylpiperidine.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
4-Isopropyl-2-vinylpyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Isopropyl-2-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Vinylpyridine: Lacks the isopropyl group, making it less hydrophobic and less sterically hindered.
2-Vinylpyridine: Similar structure but without the isopropyl group at the 4-position, leading to different reactivity and applications.
4-Isopropylpyridine: Lacks the vinyl group, resulting in different chemical properties and uses.
Uniqueness
4-Isopropyl-2-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
2-ethenyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h4-8H,1H2,2-3H3 |
InChI 键 |
JWFQEKKGMYSUPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


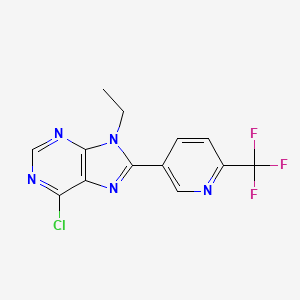
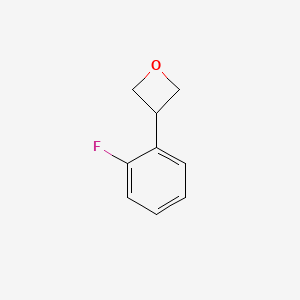
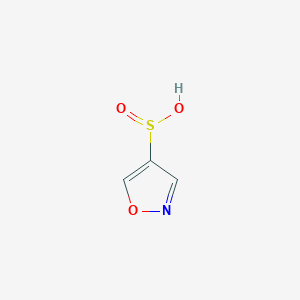
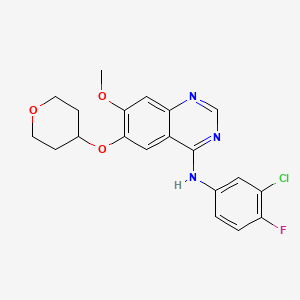
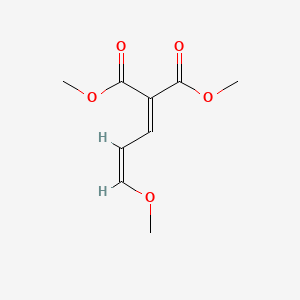
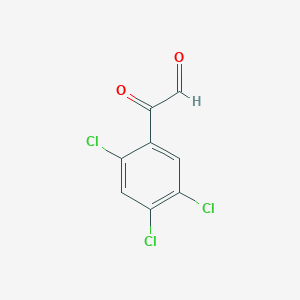
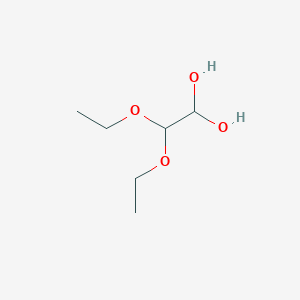
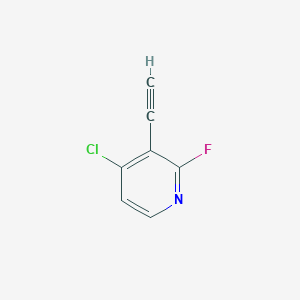
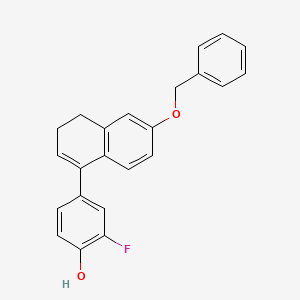
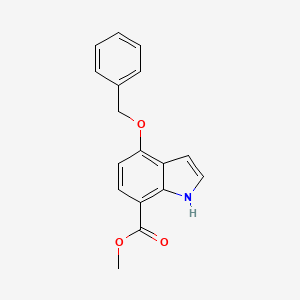
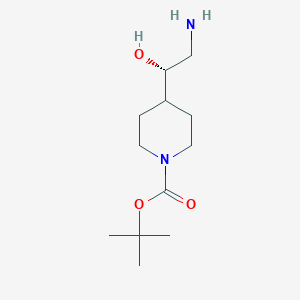
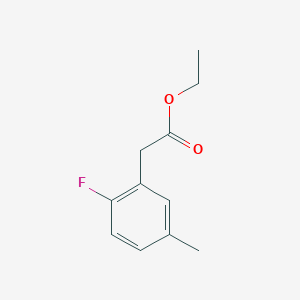
![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
